molecular formula C6H16N5O+ B10760617 Arginineamide

Arginineamide

Cat. No.: B10760617
M. Wt: 174.22 g/mol
InChI Key: ULEBESPCVWBNIF-BYPYZUCNSA-O
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Description

Arginineamide is an organic compound belonging to the class of alpha amino acid amides. It is derived from the amino acid arginine, where the carboxyl group of arginine is replaced by an amide group. This compound has a chemical formula of C₆H₁₆N₅O and is known for its involvement in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arginineamide typically involves the condensation of arginine with ammonia or an amine under specific conditions. One common method is the reaction of arginine with ammonium chloride in the presence of a dehydrating agent such as thionyl chloride (SOCl₂). This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form this compound .

Industrial Production Methods

Industrial production of this compound often employs more sustainable and efficient methods. One such method is electrosynthesis, which involves the electrochemical generation of amidyl radicals from amides. This method is advantageous due to its green chemistry approach, reducing the need for hazardous reagents and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Arginineamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted this compound derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Arginineamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of arginineamide involves its interaction with various molecular targets and pathways. One of the primary mechanisms is its role as a precursor to nitric oxide (NO), a critical signaling molecule in the cardiovascular, immune, and nervous systems. This compound is converted to NO through the action of nitric oxide synthase (NOS) enzymes. Additionally, it can modulate the activity of potassium voltage-gated channels, influencing cellular excitability and signaling .

Comparison with Similar Compounds

Similar Compounds

    Arginine: The parent amino acid from which arginineamide is derived.

    Citrulline: Another amino acid involved in the urea cycle and NO production.

    Ornithine: A precursor to arginine in the urea cycle.

Uniqueness of Arginineamide

Arginineamide is unique due to its amide functional group, which imparts distinct chemical properties compared to its parent amino acid, arginine. This modification allows this compound to participate in specific biochemical pathways and interactions that are not accessible to arginine, making it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C6H16N5O+

Molecular Weight

174.22 g/mol

IUPAC Name

diaminomethylidene-[(4S)-4,5-diamino-5-oxopentyl]azanium

InChI

InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/p+1/t4-/m0/s1

InChI Key

ULEBESPCVWBNIF-BYPYZUCNSA-O

Isomeric SMILES

C(C[C@@H](C(=O)N)N)C[NH+]=C(N)N

Canonical SMILES

C(CC(C(=O)N)N)C[NH+]=C(N)N

Origin of Product

United States

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